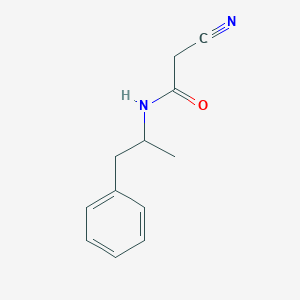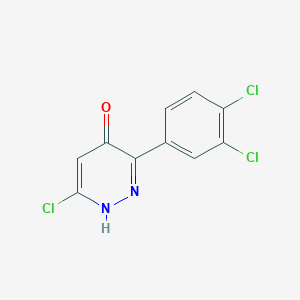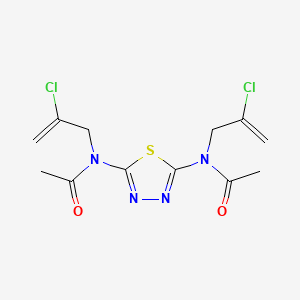
N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(N-(2-chloroallyl)acetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(N-(2-chloroallyl)acetamide)” is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(N-(2-chloroallyl)acetamide)” typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or dithiocarbamates with hydrazine or its derivatives.
Introduction of the Acetamide Groups: The acetamide groups can be introduced by reacting the thiadiazole intermediate with chloroacetyl chloride or similar reagents.
Allylation: The final step involves the allylation of the acetamide groups using 2-chloroallyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the carbonyl groups in the acetamide moieties.
Substitution: The chloroallyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could result in the replacement of the chloroallyl groups with other functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
Biologically, thiadiazole derivatives have been studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be investigated for potential therapeutic applications.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising candidate for further research.
Industry
Industrially, thiadiazole derivatives are used in the development of agrochemicals, dyes, and polymers. This compound may find applications in these areas as well.
Mécanisme D'action
The mechanism of action of “N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(N-(2-chloroallyl)acetamide)” would depend on its specific interactions with molecular targets. Generally, thiadiazole derivatives can interact with enzymes, receptors, and other proteins, modulating their activity. The chloroallyl groups may also play a role in the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole-2,5-diyl)bis(N-alkylacetamide): Similar structure but with different alkyl groups.
1,3,4-Thiadiazole-2,5-diyl)bis(N-arylacetamide): Similar structure but with aryl groups instead of chloroallyl groups.
Uniqueness
The presence of the chloroallyl groups in “N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(N-(2-chloroallyl)acetamide)” makes it unique compared to other thiadiazole derivatives. These groups can participate in specific chemical reactions, providing additional functionalization options.
Propriétés
Numéro CAS |
61784-95-0 |
|---|---|
Formule moléculaire |
C12H14Cl2N4O2S |
Poids moléculaire |
349.2 g/mol |
Nom IUPAC |
N-[5-[acetyl(2-chloroprop-2-enyl)amino]-1,3,4-thiadiazol-2-yl]-N-(2-chloroprop-2-enyl)acetamide |
InChI |
InChI=1S/C12H14Cl2N4O2S/c1-7(13)5-17(9(3)19)11-15-16-12(21-11)18(10(4)20)6-8(2)14/h1-2,5-6H2,3-4H3 |
Clé InChI |
UXIFYNQNLCYZCN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CC(=C)Cl)C1=NN=C(S1)N(CC(=C)Cl)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![calcium;(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12924583.png)

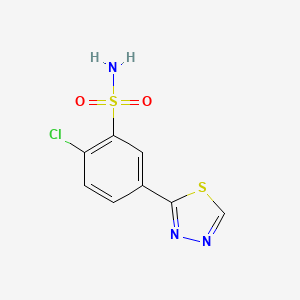

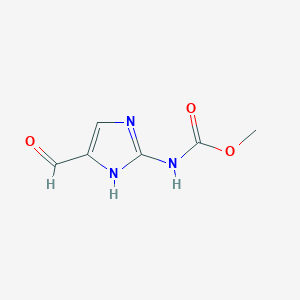
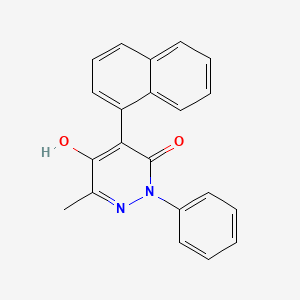
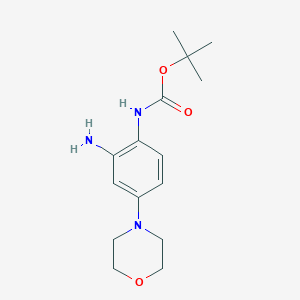

![6-Amino-2-methyl-5-[(piperidin-1-yl)methyl]pyrimidin-4(1H)-one](/img/structure/B12924643.png)
![6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one](/img/structure/B12924644.png)

![3-Phenylpyrido[3,4-e][1,2,4]triazine](/img/structure/B12924654.png)
